5-Hydroxy-7-methoxyisoflavone 5-Hydroxy-7-methoxyisoflavone
Brand Name: Vulcanchem
CAS No.: 19725-43-0
VCID: VC0191835
InChI:
SMILES:
Molecular Formula: C16H12O4
Molecular Weight: 268.26

5-Hydroxy-7-methoxyisoflavone

CAS No.: 19725-43-0

Cat. No.: VC0191835

Molecular Formula: C16H12O4

Molecular Weight: 268.26

* For research use only. Not for human or veterinary use.

5-Hydroxy-7-methoxyisoflavone - 19725-43-0

Specification

CAS No. 19725-43-0
Molecular Formula C16H12O4
Molecular Weight 268.26

Introduction

Chemical Properties and Structure

5-Hydroxy-7-methoxyisoflavone (C₁₆H₁₂O₄) is an isoflavone with a molecular weight of 268.26 g/mol . Its structure is characterized by a 3-phenylchromen-4-one backbone with a hydroxyl group at position 5 and a methoxy group at position 7 . The IUPAC name for this compound is 5-hydroxy-7-methoxy-3-phenylchromen-4-one .

Chemical Identifiers

The compound can be identified through various chemical descriptors as shown in Table 1:

Identifier TypeValue
PubChem CID16725071
CAS Registry Number19725-43-0
Molecular FormulaC₁₆H₁₂O₄
Molecular Weight268.26 g/mol
InChIInChI=1S/C16H12O4/c1-19-11-7-13(17)15-14(8-11)20-9-12(16(15)18)10-5-3-2-4-6-10/h2-9,17H,1H3
SMILESCOC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=CC=C3)O
ChEMBL IDCHEMBL3039045

Table 1: Chemical identifiers of 5-Hydroxy-7-methoxyisoflavone

Structural Features

The structure of 5-Hydroxy-7-methoxyisoflavone includes several key features:

  • A phenyl group at position 3 of the chromen-4-one core

  • A hydroxyl group (-OH) at position 5

  • A methoxy group (-OCH₃) at position 7

  • A ketone group at position 4

This particular arrangement of functional groups contributes to the compound's unique chemical properties and biological activities.

Physical Properties

Based on the available data, 5-Hydroxy-7-methoxyisoflavone exhibits the following physical properties:

PropertyValue
Physical StateSolid (crystalline powder)
ColorWhite to off-white
SolubilityInsoluble in water; soluble in organic solvents (DMSO, methanol)
Creation Date2007-09-06 (PubChem)
Last Modified2025-04-05 (PubChem)

Table 2: Physical properties of 5-Hydroxy-7-methoxyisoflavone

The compound's limited water solubility is consistent with other flavonoids and influences its bioavailability in biological systems. This characteristic also affects its extraction methods and formulation strategies for potential therapeutic applications.

Biological Activities

Anticancer Properties

Research has demonstrated that 5-Hydroxy-7-methoxyflavone (HMF) exhibits significant anticancer activities, particularly against colorectal carcinoma. Studies show that HMF can induce cytotoxicity in HCT-116 cancer cells in a dose-dependent manner through several mechanisms :

  • DNA damage induction

  • Mitochondrial membrane perturbation

  • Cytochrome c release

  • Down-regulation of anti-apoptotic Bcl-2 protein

  • Activation of pro-apoptotic proteins BID and Bax

  • Caspase-3-mediated apoptosis

A key finding is that reactive oxygen species (ROS) generation by HMF appears to be a crucial mediator behind endoplasmic reticulum (ER) stress induction. This leads to intracellular Ca²⁺ release, JNK phosphorylation, and activation of the mitochondrial apoptosis pathway .

Temporal studies revealed that HMF treatment causes:

  • Increased mitochondrial and cytosolic ROS generation

  • Decreased expression of antioxidant enzymes

  • Upregulation of IRE1-α expression

  • JNK phosphorylation

These effects were reversed by pre-treatment with the ROS scavenger N-acetyl-L-cysteine (NAC), confirming that the pro-oxidant properties of HMF are central to its anticancer activity .

Zoospore-Attracting Activity

Studies have shown that isoflavones with a hydroxyl group at the C-5 position, such as 5-Hydroxy-7-methoxyisoflavone, demonstrate attracting activity to Aphanomyces euteiches zoospore, a pathogen affecting plant roots . In contrast, methyl ether derivatives (with the hydroxyl group replaced by a methoxy group) exhibit very weak or no attracting activity .

This finding suggests that the 5-hydroxyl group plays a critical role in the compound's interaction with plant pathogens and indicates potential applications in agricultural research.

Related Compounds and Derivatives

Several related compounds share structural similarities with 5-Hydroxy-7-methoxyisoflavone:

5-Methyl-7-methoxyisoflavone

This related compound differs by having a methyl group at position 5 instead of a hydroxyl group:

  • CAS No: 82517-12-2

  • Molecular Formula: C₁₇H₁₄O₃

  • Molecular Weight: 266.29

  • Melting point: 116-120°C

  • Physical state: White to off-white crystalline powder

  • Solubility: Insoluble in water

5-Methyl-7-methoxyisoflavone has been marketed as a dietary supplement with claims of anabolic properties, though a 2006 study found no measurable effects on athletic performance or levels of testosterone and cortisol . Interestingly, consumption of this compound can produce false positive results in urinary tests for cannabinoid use .

Detection and Analytical Methods

Various analytical methods have been employed for the detection and characterization of 5-Hydroxy-7-methoxyisoflavone and related compounds:

  • Gas Chromatography coupled with High Accuracy Mass Spectrometry (GC-MS)

    • Used to investigate metabolism pathways of methoxylated flavones

    • Can reveal retro-Diels-Alder fragmentation patterns specific for isoflavone structures

  • High-Performance Liquid Chromatography (HPLC)

    • Common method for isoflavone quantification in plant extracts and biological samples

    • Often coupled with UV detection or mass spectrometry

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

    • Allows for sensitive detection and structural characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Provides detailed structural information on isolated compounds

Metabolism and Biotransformation

The metabolism of methoxylated isoflavones involves several phase I biotransformation reactions:

  • O-demethylation: Removal of the methoxy group

  • Hydroxylation: Addition of hydroxyl groups, particularly on the B ring

  • Sequential combinations of these reactions

The sequence of these biotransformation pathways can lead to different metabolite profiles:

  • Direct mono-hydroxylation

  • Di-hydroxylation of the B ring

  • O-demethylation followed by hydroxylation

These metabolic pathways are important for understanding the bioavailability and biological activity of 5-Hydroxy-7-methoxyisoflavone in vivo.

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